molecular formula C14H14O2 B154531 (S,S)-(-)-Hydrobenzoin CAS No. 2325-10-2

(S,S)-(-)-Hydrobenzoin

Cat. No. B154531
CAS RN: 2325-10-2
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-KBPBESRZSA-N
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Description

Hydrobenzoin is an ethanediol . It is also known as 1,2-Diphenylethane-1,2-diol . It has been used in various areas of chiral chemistry and has broadened its range of applications in synthetic chemistry .


Synthesis Analysis

Hydrobenzoin can be synthesized from benzaldehyde using the vitamin, thiamin, as a catalyst . The sequence involves the conversion of benzaldehyde to benzoin, which is then oxidized to benzil. The benzil is then reduced to hydrobenzoin with a reducing agent, sodium borohydride .


Molecular Structure Analysis

The molecular formula of Hydrobenzoin is C14H14O2 . It has a molecular weight of 214.26 g/mol . The structure of Hydrobenzoin has been analyzed using modern spectroscopic and computational analysis .


Chemical Reactions Analysis

Benzoin, an α-hydroxy ketone, is stereoselectively reduced by sodium borohydride to yield hydrobenzoin . The stereochemistry of the product is determined by acetalization and analysis of the derivative by NMR spectroscopy .


Physical And Chemical Properties Analysis

Hydrobenzoin has a molecular weight of 214.26 g/mol . Its molecular formula is C14H14O2 . The InChIKey is IHPDTPWNFBQHEB-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Application in Chiral Chemistry

(S,S)-(-)-Hydrobenzoin and its derivatives are extensively utilized in the field of chiral chemistry. They serve as valuable tools in synthetic chemistry, particularly due to their chiral properties. The advancements in the synthesis of chiral hydrobenzoin have significantly expanded its applications in organic synthesis. Originally prepared through optical resolution, modern methods now include asymmetric synthesis from stilbenes or benzoins, and even direct synthesis through asymmetric pinacol coupling from benzaldehydes. These substances have traditionally been used as chiral auxiliaries or in stoichiometric applications, but their use as catalysts has been growing in recent times (Okano, 2011).

Asymmetric Hydrogenation and Pharmaceutical Applications

A practical approach for asymmetric hydrogenation of benzils using Ru(OTf)(TsDPEN)(η6-cymene) as a pre-catalyst has been developed, enabling the synthesis of chiral hydrobenzoins. These optically active hydrobenzoins are crucial building blocks for deriving biologically active complexes, natural products, and pharmaceutical compounds. They are synthesized with good yields and exhibit good to excellent enantioselectivities (Huang et al., 2012).

Use in Encapsulation and Drug Delivery

In a study focusing on the formulation of controlled-release albendazole liposomal formulations, (S,S)-(-)-Hydrobenzoin was used as part of the preparation process. This study highlighted the role of such compounds in enhancing the encapsulation efficiency and controlling the drug release rates, which is critical in designing effective drug delivery systems (Panwar et al., 2010).

Biocatalytic Reduction and Selectivity

An interesting application of (S,S)-(-)-Hydrobenzoin is in the field of biocatalysis. Talaromyces flavus, an enzyme system, showed excellent pH-dependent selectivity for converting benzil to either benzoin or hydrobenzion, both of which are precursors to pharmaceuticals and biologically active compounds. This process is significant for producing enantiopure benzoins and hydrobenzoins, which are essential in stereoselective organic synthesis (Pal et al., 2015).

Safety And Hazards

Hydrobenzoin should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Dust formation and inhalation should be avoided . It may be harmful if inhaled, absorbed through skin, or swallowed .

Future Directions

Electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The low efficiency of the reaction is due to the mismatch of initial formation and subsequent dimerization of ketyl intermediates . This area is under active research for improving the efficiency of the reaction .

properties

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDTPWNFBQHEB-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357389, DTXSID801021449
Record name (S,S)-(-)-Hydrobenzoin
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Record name (+/-)-1,2-Diphenylethane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-(-)-Hydrobenzoin

CAS RN

655-48-1, 2325-10-2
Record name Hydrobenzoin, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrobenzoin, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,S)-(-)-Hydrobenzoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2-Diphenylethane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-1,2-diphenylethane-1,2-diol
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Record name HYDROBENZOIN, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROBENZOIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR8L8S2Y8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-(-)-Hydrobenzoin
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Reactant of Route 6
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Citations

For This Compound
289
Citations
EA Mash, DS Torok - The Journal of Organic Chemistry, 1989 - ACS Publications
ketals. 2, 3 Diastereoselectivities ranging from 7: 1 to 9: 1 were commonly observed. 4 The usefulness of this process has been demonstrated in several syntheses. 5 Unfortunately, the …
Number of citations: 71 pubs.acs.org
YJ Lee, K Lee, SI Jung, HB Jeon, KS Kim - Tetrahedron, 2005 - Elsevier
Reaction of 3-bromocyclohexene with (S,S)-hydrobenzoin and (S)-mandelic acid and subsequent intramolecular oxyselenenylation of the resulting allylic ethers followed by oxidation–…
Number of citations: 21 www.sciencedirect.com
MJ Percino, VM Chapela… - Designed monomers and …, 2004 - Taylor & Francis
Four new monomers have been synthesized by condensation of the chiral pure reagents (R,R)-(+)-1,2-diphenyl-1,2-ethanediol and (S,S)-(–)-1,2-diphenyl-1,2-ethanediol ((R,R)-(+)-…
Number of citations: 5 www.tandfonline.com
KN Gavrilov, IV Chuchelkin, SV Zheglov… - Russian Chemical …, 2011 - Springer
New P,N-bidentate diastereomeric amidophosphite ligands were obtained by phosphorylation of (S)-2-[(phenylamino)methyl]pyrrolidine involving (4S,5S)- and (4R,5R)-2-chloro-4,5-…
Number of citations: 10 link.springer.com
KS Kim, CW Moon, JK Hong, JH Kim - Notes, 2001 - pdf.lookchemmall.com
We reported previously the synthesis of physiologically important D-chiro-inositol and muco-quercitol mediated by the sequential oxyselenenylation of cyclohexene. 1 The first step of …
Number of citations: 1 pdf.lookchemmall.com
KS Kim, YJ Lee, JH Kim - Chemical communications, 2002 - pubs.rsc.org
Coupling of cis-1-bromo-2-pentene and (S,S)-hydrobenzoin stannylene acetal followed by regio- and stereoselective transformations of the resulting allylic ether gave (+)-polyoxamic …
Number of citations: 14 pubs.rsc.org
M Ozenil, J Aronow, D Piljak, C Vraka, W Holzer… - Pharmaceuticals, 2020 - mdpi.com
Muscarinic acetylcholine receptors (mAChRs) are a pivotal constituent of the central and peripheral nervous system. Yet, therapeutic and diagnostic applications thereof are hampered …
Number of citations: 6 www.mdpi.com
ZM Wang, KB Sharpless - The Journal of Organic Chemistry, 1994 - ACS Publications
The enantiopure threo hydrobenzoins and their derivatives have found a variety of uses in asymmetric synthe-sis as chiral ligands, 1 as chiral building blocks, 1 2 and as chiral …
Number of citations: 154 pubs.acs.org
SH Shabbir, CJ Regan… - Proceedings of the …, 2009 - National Acad Sciences
A general approach to high-throughput screening of enantiomeric excess (ee) and concentration was developed by using indicator displacement assays (IDAs), and the protocol was …
Number of citations: 98 www.pnas.org
LD Shiau, KF Liu, PH Huang - Journal of the Taiwan Institute of Chemical …, 2013 - Elsevier
Stripping crystallization (SC) is introduced in this work for the purification of hydrobenzoin enantiomers. In principle, SC is operated at a series of the three-phase equilibrium conditions, …
Number of citations: 3 www.sciencedirect.com

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